molecular formula C14H21NO2 B1332514 Cyclopentyl-(2,3-dimethoxy-benzyl)-amine CAS No. 356094-55-8

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

Cat. No. B1332514
M. Wt: 235.32 g/mol
InChI Key: PDRRFTJCMRGAFB-UHFFFAOYSA-N
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Description

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine is a compound related to a class of chemicals that have been studied for their potential pharmacological properties. The compound of interest is structurally similar to 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, which has been identified as a peripheral dopamine blocking agent . This class of compounds has been explored for their effects on the central nervous system and their interactions with brain catecholamine levels .

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting with an aldol condensation catalyzed by sodium methoxide, followed by catalytic reduction to form the intermediate ketone. This intermediate is then converted to an oxime and subsequently hydrogenated to yield the amine, which can be further processed into its hydrochloride salt . The synthesis process is designed to achieve high yields and purity, which is crucial for the subsequent pharmacological testing.

Molecular Structure Analysis

While the specific molecular structure of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine is not detailed in the provided papers, related compounds have been characterized using spectroscopic techniques such as NMR and X-ray crystallography . These techniques allow for the determination of the molecular geometry, configuration, and conformation, which are essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, particularly in the context of their interaction with carbon monoxide to form various products, including methyl 2-formylbenzoate and isoindolin-1-ones . The reactivity towards carbon monoxide is indicative of the potential for these compounds to undergo further chemical transformations, which could be relevant for the development of new pharmacological agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine and related compounds are influenced by their molecular structure. The presence of dimethoxybenzyl groups suggests that these compounds are likely to have moderate polarity, which can affect their solubility and stability. The pharmacological properties, such as the ability to block dopamine-induced hypotension, are directly related to the chemical structure, as seen in the case of 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine . Additionally, the lack of effect on brain dopamine receptors and catecholamine synthesis indicates a specificity of action that is crucial for therapeutic applications .

Scientific Research Applications

Heterocyclic Synthesis Cyclopentyl-(2,3-dimethoxy-benzyl)-amine derivatives are prominently used in heterocyclic synthesis. For instance, primary allyl amines derived from Baylis-Hillman adducts of acrylate have been employed for the synthesis of heterocycles such as 5-benzyl-4(3H)-pyrimidinones and 2-benzylidene-2,3-dihydro-pyrrolizin-1-ones. These pyrimidinones are excellent precursors to 4-pyridinamine derivatives, demonstrating the utility of cyclopentyl-(2,3-dimethoxy-benzyl)-amine in complex organic synthesis and pharmaceutical development (Nag, Madapa, & Batra, 2008).

Meisenheimer Rearrangement The compound is also involved in the Meisenheimer rearrangement, a chemical process used in the synthesis of heterocyclic derivatives. This rearrangement was utilized in preparing new ring systems like tetrahydro-1H-2,3-benzoxazocine and hexahydro-2,3-benzoxazonine. The synthesis of these compounds underscores the chemical versatility and utility of cyclopentyl-(2,3-dimethoxy-benzyl)-amine in producing complex molecular structures (Bremner, Browne, Davies, & Raston, 1980).

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-9-5-6-11(14(13)17-2)10-15-12-7-3-4-8-12/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRRFTJCMRGAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354519
Record name N-(2,3-dimethoxybenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

CAS RN

356094-55-8
Record name N-(2,3-dimethoxybenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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